molecular formula C8H7ClF3N3 B2473282 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride CAS No. 196820-30-1

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride

Cat. No.: B2473282
CAS No.: 196820-30-1
M. Wt: 237.61
InChI Key: XXXUPHVNBHIRJA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group and a diazirine ring attached to an aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with diazomethane to form the diazirine ring. This intermediate is then reacted with aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The diazirine ring can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted aromatic compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Lacks the diazirine ring but shares the trifluoromethyl group.

    3-(Diazirin-3-yl)aniline: Contains the diazirine ring but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)-3H-diazirin-3-yl)benzene: Similar structure but without the aniline moiety.

Uniqueness

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring photoaffinity labeling and the study of molecular interactions .

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXUPHVNBHIRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196820-30-1
Record name 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline hydrochloride
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